molecular formula C14H12Cl2N2O B13804045 Azoxybenzene, 5,5'-dichloro-2,2'-dimethyl- CAS No. 66941-45-5

Azoxybenzene, 5,5'-dichloro-2,2'-dimethyl-

Cat. No.: B13804045
CAS No.: 66941-45-5
M. Wt: 295.2 g/mol
InChI Key: CFFSAOVQVGGOBT-UHFFFAOYSA-N
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Description

Azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- is an organic compound with the molecular formula C14H12Cl2N2O. It is a derivative of azoxybenzene, characterized by the presence of two chlorine atoms and two methyl groups. This compound is known for its yellow, low-melting solid form and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Partial Reduction of Nitrobenzene: : One common method for preparing azoxybenzene derivatives involves the partial reduction of nitrobenzene. This reaction proceeds via the intermediacy of phenylhydroxylamine and nitrosobenzene: [ \text{PhNHOH} + \text{PhNO} \rightarrow \text{PhN(O)NPh} + \text{H}_2\text{O} ]

  • Oxidation of Aniline: : Another method involves the oxidation of aniline by hydrogen peroxide in acetonitrile at 50°C. The pH should be maintained around 8 to activate the hydrogen peroxide and avoid excessive oxygen evolution: [ \text{CH}_3\text{CN} + \text{H}_2\text{O}_2 \rightarrow [\text{CH}_3\text{C(OOH)=NH}] ] [ 2 \text{PhNH}_2 + 3 [\text{CH}_3\text{C(OOH)=NH}] \rightarrow \text{PhN(O)NPh} + 3 \text{CH}_3\text{C(O)NH}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production methods for azoxybenzene derivatives typically involve large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azoxybenzene derivatives can undergo oxidation reactions, often leading to the formation of nitroso and nitro compounds.

    Reduction: These compounds can be reduced to form azo compounds or aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the azoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peroxy acids.

    Reducing Agents: Sodium borohydride, zinc dust.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation: Formation of nitroso and nitro compounds.

    Reduction: Formation of azo compounds and aniline derivatives.

    Substitution: Formation of substituted azoxybenzene derivatives.

Scientific Research Applications

Azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of azoxybenzene derivatives involves their ability to undergo photoisomerization, where the molecule switches between trans and cis isomers upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The molecular targets and pathways involved in their biological activities are still under investigation, but they are believed to interact with cellular proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- can be compared with other azoxybenzene derivatives and azo compounds:

    Azoxybenzene: The parent compound, lacking the chlorine and methyl substituents.

    Azobenzene: Similar structure but without the N-oxide group.

    Nitrobenzene: Precursor in the synthesis of azoxybenzene derivatives.

Uniqueness

The presence of chlorine and methyl groups in azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- imparts unique chemical properties, such as increased reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

66941-45-5

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

(5-chloro-2-methylphenyl)-(5-chloro-2-methylphenyl)imino-oxidoazanium

InChI

InChI=1S/C14H12Cl2N2O/c1-9-3-5-11(15)7-13(9)17-18(19)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3

InChI Key

CFFSAOVQVGGOBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)Cl)C)[O-]

Origin of Product

United States

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